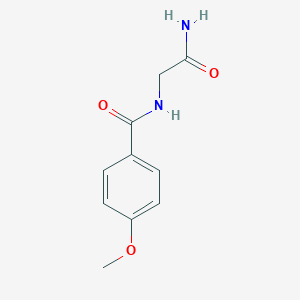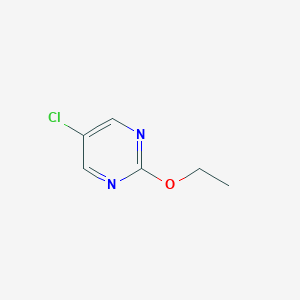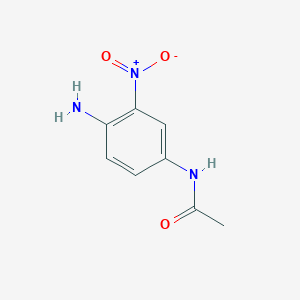![molecular formula C10H16N2O3 B171046 (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate CAS No. 144731-64-6](/img/structure/B171046.png)
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate
Übersicht
Beschreibung
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is a chemical compound that has gained significant attention in scientific research over the past few years. This compound is a member of the pyrazine family and has been found to have potential applications in various fields, including medicinal chemistry and material science. The purpose of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate involves the use of a series of reactions to form the desired compound. The synthesis pathway must be designed in a way that ensures the highest possible yield of the final product.
Starting Materials
Tetrahydrofuran, Methanol, Lithium aluminum hydride, Sodium borohydride, 3,4-dimethoxyphenylacetonitrile, Ethyl acetoacetate, Sodium ethoxide, Benzene, Ethyl chloroformate, Sodium hydroxide, Methylamine, Formic acid, Sodium cyanoborohydride, Acetic acid, Hydrochloric acid, Sodium bicarbonate, Dichloromethane
Reaction
Step 1: Synthesis of 3,4-dimethoxyphenylacetonitrile, React ethyl acetoacetate with 3,4-dimethoxybenzaldehyde in the presence of sodium ethoxide in ethanol to form 3,4-dimethoxyphenylacetoacetate, Hydrolyze 3,4-dimethoxyphenylacetoacetate with hydrochloric acid to form 3,4-dimethoxyphenylacetic acid, React 3,4-dimethoxyphenylacetic acid with thionyl chloride in the presence of dichloromethane to form 3,4-dimethoxyphenylacetyl chloride, React 3,4-dimethoxyphenylacetyl chloride with sodium cyanoborohydride in the presence of acetic acid to form 3,4-dimethoxyphenylacetonitrile, Step 2: Synthesis of (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate, React 3,4-dimethoxyphenylacetonitrile with methylamine in methanol to form (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide, React (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide with formic acid in the presence of sodium borohydride to form (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid, React (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid with ethyl chloroformate in the presence of sodium hydroxide to form (7R)-Ethyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate, Step 3: Synthesis of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate, React (7R)-Ethyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate with lithium aluminum hydride in the presence of tetrahydrofuran to form (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate
Wirkmechanismus
The mechanism of action of ((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways within cells. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemische Und Physiologische Effekte
((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell growth and reduce inflammation, and its antioxidant properties. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on (((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate include further studies on its mechanism of action, potential applications in drug development, and optimization of synthesis methods to improve yield and purity. Additionally, future research could focus on exploring the potential side effects of this compound and developing new materials with unique properties using (((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate as a building block.
Wissenschaftliche Forschungsanwendungen
((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the development of new drugs for the treatment of various diseases. In material science, this compound has been used in the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
methyl (7R,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPXEPFCSRKAGN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(=O)NCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]2C(=O)NCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566701 | |
| Record name | Methyl (7R,9aR)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate | |
CAS RN |
144731-64-6 | |
| Record name | Methyl (7R,9aR)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



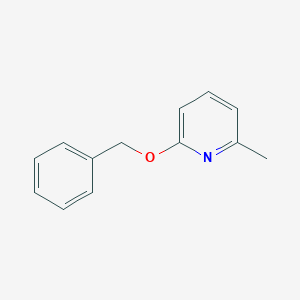
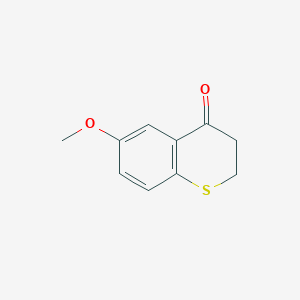
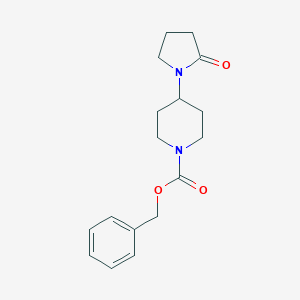
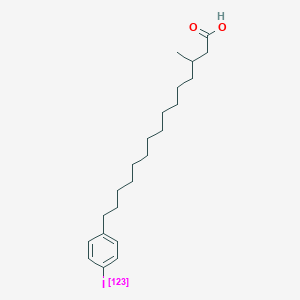
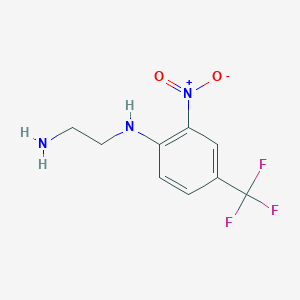
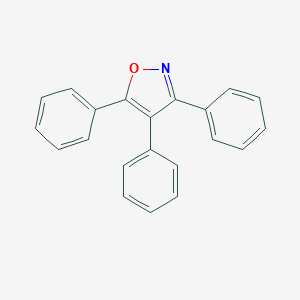
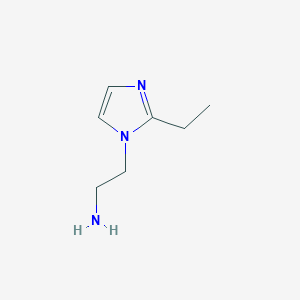
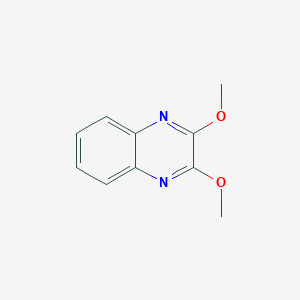
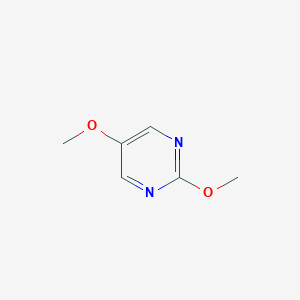
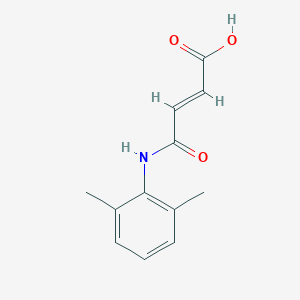
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
